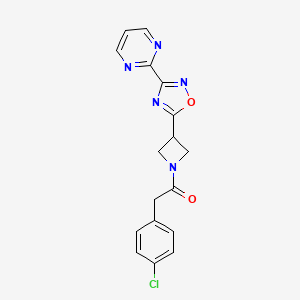

![molecular formula C17H15ClN2O3 B2724154 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034491-98-8](/img/structure/B2724154.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

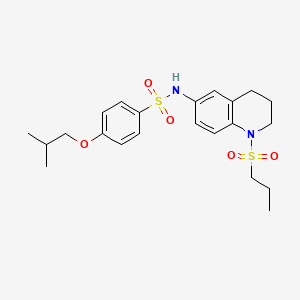

Urea compounds are widely used in various fields, including medicine, agriculture, and chemical industries . They are characterized by the presence of a carbonyl group attached to two amine groups. The specific compound you mentioned seems to be a complex urea derivative with a bifuran and a chlorobenzyl group.

Synthesis Analysis

The synthesis of complex urea compounds often involves the reaction of an isocyanate with an amine . In the case of your compound, it would likely involve the reaction of an appropriate isocyanate with a bifuran-5-ylmethylamine and a 4-chlorobenzylamine.Molecular Structure Analysis

The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques . The presence of the bifuran and chlorobenzyl groups would likely introduce additional peaks in the NMR and IR spectra.Chemical Reactions Analysis

Urea and its derivatives can undergo a variety of chemical reactions . These include reactions with acids and bases, thermal decomposition, and reactions with various electrophiles and nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . These properties include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents.Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

- Synthesis and Pathogen Susceptibility : 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized and found to be effective against various pathogens, except Bacillus subtilis. This compound, due to its broad spectrum of activity, is suggested for potential medicinal applications and novel drug development (Donlawson et al., 2020).

Interaction with Biological Systems

- Anion Interaction : A study on 1,3-bis(4-nitrophenyl)urea showed its interaction with various oxoanions, forming stable complexes. This compound forms a strong hydrogen-bonding interaction with fluoride ions, inducing urea deprotonation (Boiocchi et al., 2004).

- Antitumor Activity : N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use as anticancer agents (Guagnano et al., 2011).

Chemical Properties and Applications

- Unfolding of Heterocyclic Ureas : Heterocyclic ureas demonstrate unfolding at high concentrations to form multiply hydrogen-bonded complexes. These findings are significant for understanding the self-assembly and transition processes in peptides (Corbin et al., 2001).

- Antiproliferative Effects in Cancer : Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, were found to have significant antiproliferative effects on various cancer cell lines. They show potential as BRAF inhibitors in cancer research (Feng et al., 2020).

Insecticide and Pesticide Research

- Inhibition of Chitin Synthesis : Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides inhibit chitin synthesis in the cuticle of larvae, demonstrating a unique insecticidal effect (Deul et al., 1978).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPNAYFRYNMKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![N-(2-carbamoylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2724077.png)

![Methyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2724079.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)

![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2724089.png)

![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)